- Mechanistic studies into amine-mediated electrophilic arene borylation and its application in MIDA boronate synthesis, Journal of the American Chemical Society, 2013, 135(1), 474-487

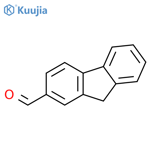

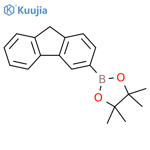

Cas no 922706-40-9 (2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

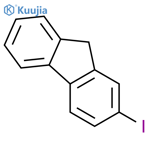

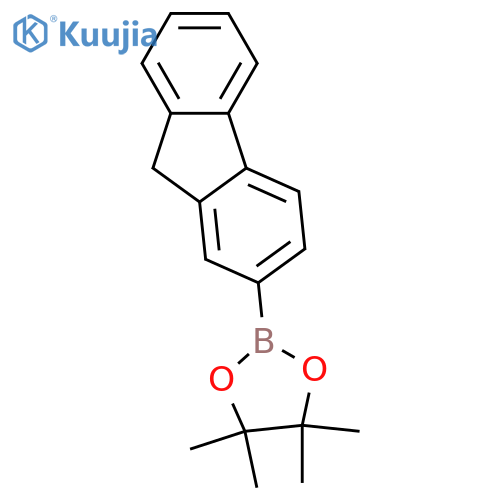

922706-40-9 structure

Nome del prodotto:2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Numero CAS:922706-40-9

MF:C19H21BO2

MW:292.179845571518

MDL:MFCD16294548

CID:740034

PubChem ID:56925000

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1,3,2-Dioxaborolane, 2-(9H-fluoren-2-yl)-4,4,5,5-tetramethyl-

- Fluorene-2-boronic acid pinacol ester

- 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

- 2-(9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- AMTB249

- 9H-Fluorene-2-boronic Acid Pinacol Ester

- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-9H-fluorene

- 2-(2-FLUORENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE

- 2-(FLUOREN-2-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE

- C19H21BO2

- MB14875

- OR303495

- 4,4,5,5-Tetramethyl-2-(9H-fluorene-2-yl)-1,3,2

- 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)

- CS-0153847

- F1245

- AS-2449

- EN300-317068

- DB-191708

- 922706-40-9

- AKOS016339780

- s11265

- SY128743

- SCHEMBL29265

- DTXSID60718876

- MFCD16294548

- 2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

- MDL: MFCD16294548

- Inchi: 1S/C19H21BO2/c1-18(2)19(3,4)22-20(21-18)15-9-10-17-14(12-15)11-13-7-5-6-8-16(13)17/h5-10,12H,11H2,1-4H3

- Chiave InChI: WVJQQLZHOADEAF-UHFFFAOYSA-N

- Sorrisi: O1C(C)(C)C(C)(C)OB1C1C=C2C(C3C(C2)=CC=CC=3)=CC=1

Proprietà calcolate

- Massa esatta: 292.16300

- Massa monoisotopica: 292.1634601g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 22

- Conta legami ruotabili: 1

- Complessità: 417

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 18.5

Proprietà sperimentali

- Punto di fusione: 76.0 to 80.0 deg-C

- PSA: 18.46000

- LogP: 3.55700

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H315; H319; H335

- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Condizioni di conservazione:Store at room temperature

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Dati doganali

- CODICE SA:2934999090

- Dati doganali:

Codice doganale cinese:

2934999090Panoramica:

293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-2449-0.5G |

2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane |

922706-40-9 | >95% | 0.5g |

£16.00 | 2025-02-08 | |

| abcr | AB264383-1g |

Fluorene-2-boronic acid pinacol ester, 95%; . |

922706-40-9 | 95% | 1g |

€63.20 | 2025-03-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X07055-5g |

2-(9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

922706-40-9 | 99% | 5g |

¥289.0 | 2024-07-18 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H51947-5g |

Fluorene-2-boronic acid pinacol ester, 95% |

922706-40-9 | 95% | 5g |

¥3479.00 | 2023-03-29 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YT276-1g |

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

922706-40-9 | 99% | 1g |

293.0CNY | 2021-08-04 | |

| TRC | F632035-1g |

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

922706-40-9 | 1g |

$ 80.00 | 2022-06-04 | ||

| Chemenu | CM218987-25g |

2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane |

922706-40-9 | 99% | 25g |

$*** | 2023-05-29 | |

| TRC | F632035-250mg |

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

922706-40-9 | 250mg |

$75.00 | 2023-05-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X07055-25g |

2-(9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

922706-40-9 | 99% | 25g |

¥960.0 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1224487-250mg |

2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane |

922706-40-9 | 98% | 250mg |

¥78.00 | 2024-04-25 |

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: 2,6-Di-tert-butylpyridine , Aluminum chloride , 2-Chloro-1,3,2-benzodioxaborole Solvents: 1,2-Dichlorobenzene ; 48 h, 100 °C

1.2 Reagents: Triethylamine ; 1 h

1.2 Reagents: Triethylamine ; 1 h

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 22 h, 60 °C

Riferimento

- New chromophoric structures for lanthanide chelates field of the invention, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Potassium methoxide Catalysts: 4-Phenylpyridine Solvents: tert-Butyl methyl ether ; 12 h, 85 °C; 85 °C → rt

1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt

1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt

Riferimento

- Pyridine-Catalyzed Radical Borylation of Aryl Halides, Journal of the American Chemical Society, 2017, 139(2), 607-610

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: 2,6-Di-tert-butylpyridine , Aluminum chloride , 2-Chloro-1,3,2-benzodioxaborole Solvents: 1,2-Dichlorobenzene ; 48 h, 100 °C

1.2 Reagents: Triethylamine ; 1 h, rt

1.2 Reagents: Triethylamine ; 1 h, rt

Riferimento

- Process for the borylation of arenes and heteroaryls, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 45 h, 90 °C

Riferimento

- Iron-catalysed enantioselective Suzuki-Miyaura coupling of racemic alkyl bromides, Chemical Communications (Cambridge, 2019, 55(8), 1128-1131

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Potassium methoxide Catalysts: 4-Phenylpyridine Solvents: tert-Butyl methyl ether ; 12 h, 85 °C; 85 °C → rt

1.2 Reagents: Acetic acid ; pH 7

1.2 Reagents: Acetic acid ; pH 7

Riferimento

- Preparation method of aryl borate and alkenyl borate, China, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane

Riferimento

- A novel fluorene-based gold(I) complex with aggregate fluorescence change: a single-component white light-emitting luminophor, Chemical Communications (Cambridge, 2014, 50(75), 11033-11035

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone Catalysts: Bis(1,5-cyclooctadiene)nickel , Trioctylphosphine Solvents: Toluene ; 36 h, 160 °C

Riferimento

- Hydride Transfer Enables the Nickel-Catalyzed ipso-Borylation and Silylation of Aldehydes, Chemistry - A European Journal, 2020, 26(2), 423-427

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 120 °C

Riferimento

- Metal-Free and Redox-Neutral Conversion of Organotrifluoroborates into Radicals Enabled by Visible Light, Angewandte Chemie, 2018, 57(41), 13499-13503

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Boron triiodide Solvents: 1,2,4-Trichlorobenzene ; rt; 2 h, 180 °C; 180 °C → rt

1.2 Reagents: Triethylamine ; 0.5 h, rt

1.2 Reagents: Triethylamine ; 0.5 h, rt

Riferimento

- Multiple Electrophilic C-H Borylation of Arenes Using Boron Triiodide, Organic Letters, 2020, 22(2), 700-704

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Oxygen Solvents: Dimethyl carbonate ; 48 h, 35 °C

Riferimento

- Photoinduced Divergent Deaminative Borylation and Hydrodeamination of Primary Aromatic Amines, Organic Letters, 2022, 24(23), 4281-4285

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Carbon dioxide Catalysts: Pyrene Solvents: Cyclopentyl methyl ether ; 24 h, 1 atm, 30 °C

1.2 Reagents: Silica Solvents: Diethyl ether

1.2 Reagents: Silica Solvents: Diethyl ether

Riferimento

- Photoinduced deaminative borylation of unactivated aromatic amines enhanced by CO2, ChemRxiv, 2021, 1, 1-7

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Boron triiodide Solvents: 1,2,4-Trichlorobenzene ; 12 h, 200 °C; 200 °C → rt

1.2 Reagents: Triethylamine Solvents: 1,2,4-Trichlorobenzene ; rt

1.2 Reagents: Triethylamine Solvents: 1,2,4-Trichlorobenzene ; rt

Riferimento

- Preparation of boron diiodide compounds, and preparation of boronic acids and boronic acid esters using the boron diiodide compounds, Japan, , ,

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: Dichlorobis[(diphenylphosphino)ferrocene]palladium Solvents: 1,4-Dioxane ; 8 h, 80 °C

Riferimento

- White light emitting compound having isocyano-bridged gold and fluorene as skeleton, preparation method and application thereof, China, , ,

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ; 36 h

Riferimento

- Visible Light-Induced Borylation of C-O, C-N, and C-X Bonds, Journal of the American Chemical Society, 2020, 142(3), 1603-1613

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

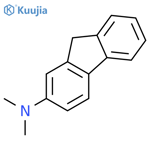

- 9H-Fluoren-2-amine,N,N-dimethyl-

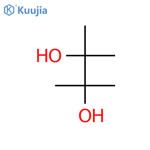

- 2,3-Dimethylbutane-2,3-diol

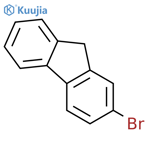

- 2-Bromofluorene

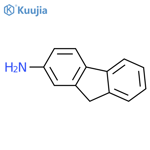

- 2-Aminofluorene

- Fluorene-2-carboxaldehyde

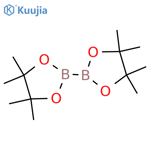

- Bis(pinacolato)diborane

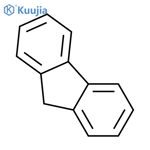

- Fluorene

- 2-Iodo-9H-fluorene

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Letteratura correlata

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

922706-40-9 (2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) Prodotti correlati

- 569343-09-5(1,3,2-Dioxaborolane, 2-(9,9-dimethyl-9h-fluoren-2-yl)-4,4,5,5-tetramethyl)

- 1361812-28-3(3,4-Dichloro-4'-difluoromethyl-2'-fluoro-biphenyl)

- 53039-62-6(2-(4-methoxyphenyl)methyl-1H-1,3-benzodiazole)

- 116295-72-8(2,6-Diaminopurine Hemisulfate Hydrate)

- 942006-77-1(8-(2-methoxy-5-methylbenzenesulfonyl)-3-methyl-1,3,8-triazaspiro4.5decane-2,4-dione)

- 148493-07-6(N-methoxy-N-methylpicolinamide)

- 1805438-84-9(2,5-Bis(trifluoromethyl)-4-iodoanisole)

- 2807469-56-1(2-Bromo-1-iodo-4-isobutoxybenzene)

- 935292-71-0(N-(2-acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide)

- 2138236-23-2(1-(3-bromopropyl)-1-methylcyclopropane)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:922706-40-9)2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Purezza:99%

Quantità:25g

Prezzo ($):258.0